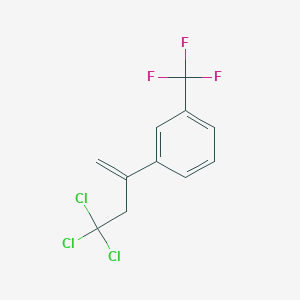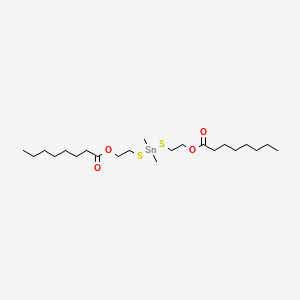
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is known for its unique structure, which includes octanoic acid and a dimethylstannylene group linked by thio-2,1-ethanediyl esters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester typically involves the reaction of octanoic acid with dimethyltin dichloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous toluene or another non-polar solvent.
Temperature: Reflux conditions (around 110°C).
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature control.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: New esters or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, thereby blocking their activity.
Modulate Receptors: By interacting with cell surface receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester can be compared with other organotin compounds, such as:
Stannane, dichlorodimethyl-: Similar in structure but with different functional groups.
Acetic acid, 2,2-[(dimethylstannylene)bis(thio)]bis-, diisooctyl ester: Another organotin compound with different ester groups.
Propanoic acid, 3,3-[(dimethylstannylene)bis(thio)]bis-, diisooctyl ester: Similar backbone but different acid groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its class.
Eigenschaften
CAS-Nummer |
57813-60-2 |
|---|---|
Molekularformel |
C22H44O4S2Sn |
Molekulargewicht |
555.4 g/mol |
IUPAC-Name |
2-[dimethyl(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-10(11)12-8-9-13;;;/h2*13H,2-9H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
BDCOHOHODJLVSW-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


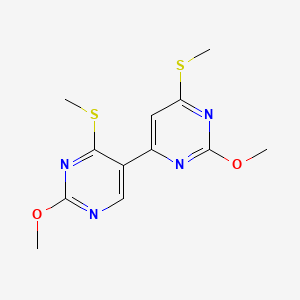
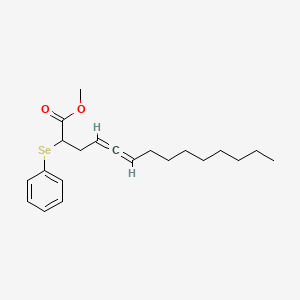
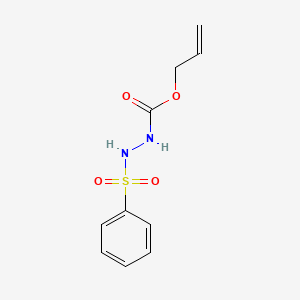
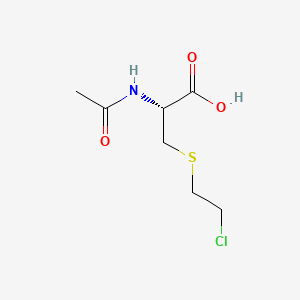
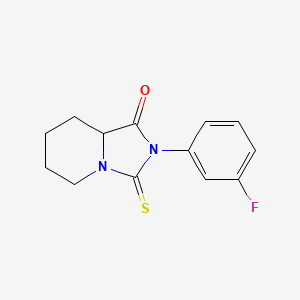

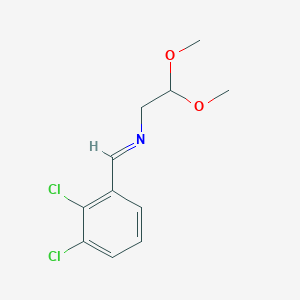
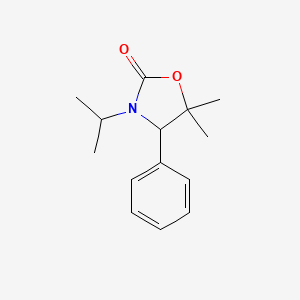
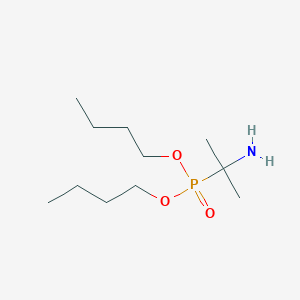
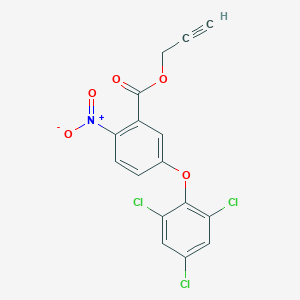
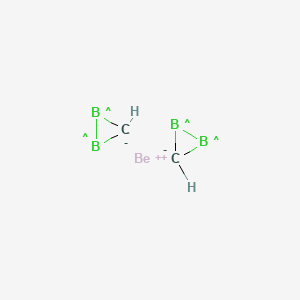

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
